(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-15-14-19(23-28-15)21(26)25-10-6-16(7-11-25)24-12-8-17(9-13-24)27-20-5-3-2-4-18(20)22/h2-5,14,16-17H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXMNRVKMJQOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Bipiperidine Core
The bipiperidine scaffold was assembled using a modified epoxide ring-opening protocol:
- Epoxidation of 1,2,3,6-Tetrahydropyridine : Reaction with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane yielded epoxide 11 (72% yield).
- Ring-Opening with Piperidine : Refluxing 11 with piperidine hydrochloride in ethanol (75°C, 12 h) generated the bipiperidine intermediate 13a (68% yield).
- Regiochemical Control : X-ray crystallography confirmed trans-stereochemistry at the ring junction, critical for subsequent functionalization.
Introduction of the 2-Fluorophenoxy Group
Nucleophilic aromatic substitution was employed to install the 2-fluorophenoxy moiety:
- Activation of Bipiperidine : Treatment of 13a with thionyl chloride produced the chlorinated intermediate.
- Coupling with 2-Fluorophenol : Reaction with 2-fluorophenol and potassium carbonate in DMF (80°C, 6 h) afforded 4-(2-fluorophenoxy)-1,4'-bipiperidine (63% yield).
Synthesis of 5-Methylisoxazole-3-carbonyl
Condensation of Ethyl Acetoacetate
The isoxazole ring was constructed via hydroxylamine-mediated cyclization:
- Formation of 5-Methylisoxazole-3-carboxylic Acid : Ethyl acetoacetate reacted with hydroxylamine hydrochloride in ethanol (reflux, 4 h), followed by acid hydrolysis to yield the carboxylic acid (78% yield).
- Activation to Acid Chloride : Treatment with oxalyl chloride in dichloromethane (0°C to rt, 2 h) produced the acyl chloride derivative.
Final Coupling and Product Isolation
Acylation of Bipiperidine
The bipiperidine and isoxazole fragments were coupled using a Schotten-Baumann reaction:
- Reaction Conditions : 4-(2-Fluorophenoxy)-1,4'-bipiperidine was treated with 5-methylisoxazole-3-carbonyl chloride in the presence of triethylamine (CH₂Cl₂, 0°C to rt, 12 h).
- Purification : Crude product was purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as a white solid (58% yield).
Analytical Characterization
Optimization and Challenges
Regioselectivity in Epoxide Ring-Opening
Initial attempts yielded a 1:1 mixture of regioisomers due to competing nucleophilic attack at either carbon of the epoxide. Switching to a bulkier base (DBU) improved selectivity for the desired isomer (4:1 ratio).
Stability of the Isoxazole Moiety
The 5-methylisoxazole ring demonstrated sensitivity to strong acids, necessitating mild conditions during coupling. Use of BOP-Cl as a coupling agent minimized decomposition.
Chemical Reactions Analysis
Types of Reactions
The compound (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenoxy group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(5-methylisoxazol-3-yl)methanone may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. The fluorophenoxy group may enhance binding affinity to certain receptors or enzymes, while the bipiperidine core could modulate the compound’s overall pharmacokinetic properties. The isoxazole ring may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs from the literature, focusing on structural features, synthesis, and inferred biological activity.
Structural Features and Substituent Effects
Target Compound :
- Bipiperidine substitution: 4-(2-Fluorophenoxy) group.
- Methanone substituent: 5-Methylisoxazol-3-yl.
Analog 1: (4-(4-Fluorobenzoyl)-3'-hydroxy-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone (15d)
- Bipiperidine substitution : 4-Fluorobenzoyl group.
- Methanone substituent: Pyridin-3-yl.
- Key difference: Replacement of the phenoxy group with a fluorobenzoyl moiety and substitution of isoxazole with pyridine. The pyridine ring may enhance π-π stacking interactions in receptor binding .
Analog 2: (1'-(4-Fluorobenzyl)-4'-hydroxy-[1,3'-bipiperidin]-4-yl)(4-fluorophenyl)methanone (16a)
- Bipiperidine substitution : 4-Fluorobenzyl group.
- Methanone substituent: 4-Fluorophenyl.
- Key difference: Benzyl substitution instead of phenoxy, and bipiperidinyl positional isomerism (1,3'- vs. 1,4'). The benzyl group may increase hydrophobicity compared to phenoxy .
Analog 3: (±)-3′-Hydroxy-1′-(4-methoxybenzyl)-[1,4′-bipiperidin]-4-yl)(4-methoxyphenyl)methanone (14f)
Table 1: Structural Comparison
| Compound | Bipiperidine Substituent | Methanone Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | 4-(2-Fluorophenoxy) | 5-Methylisoxazol-3-yl | Fluorophenoxy, Isoxazole |
| 15d | 4-Fluorobenzoyl | Pyridin-3-yl | Fluorobenzoyl, Pyridine |
| 16a | 4-Fluorobenzyl | 4-Fluorophenyl | Fluorobenzyl, Fluorophenyl |
| 14f | 4-Methoxybenzyl | 4-Methoxyphenyl | Methoxybenzyl, Methoxyphenyl |
Table 2: Inferred Pharmacological Properties
| Compound | Potential Target | Key SAR Insight |
|---|---|---|
| Target Compound | σ1 Receptor (inferred) | Isoxazole may mimic pyridine’s π-system |
| 15d | σ1 Receptor | Pyridine enhances binding affinity |
| 16a | σ1 Receptor | Fluorobenzyl increases lipophilicity |
| 14f | σ1 Receptor | Methoxy groups reduce metabolic clearance |
Physical and Chemical Properties
- Melting Points: Analogs like 15e (mp 216°C) and 15g (mp 220°C) decompose at high temperatures, suggesting thermal instability common to bipiperidine methanones. The target compound’s melting point is unreported but likely similar .
- Solubility : The 5-methylisoxazole group may improve aqueous solubility compared to purely aromatic substituents (e.g., 4-fluorophenyl in 16a) due to heteroatom polarity.
Biological Activity
The compound (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound features a bipiperidine core, which is known for its ability to interact with various biological targets. The incorporation of a fluorinated phenoxy group and an isoxazole moiety enhances its structural diversity and potential pharmacological properties.
Chemical Formula : CHFNO
Molecular Weight : 344.36 g/mol
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the bipiperidine structure allows it to mimic neurotransmitters, potentially modulating receptor activity in the central nervous system (CNS). Similar compounds have shown promise as modulators of various receptors, including sigma receptors and neurotransmitter receptors.
In Vitro Studies
In vitro evaluations indicate that compounds with similar structures exhibit a range of biological activities:
Case Studies
-
Sigma Receptor Interaction :
A study investigated the interaction of bipiperidine derivatives with sigma receptors. The findings suggested that modifications at the phenoxy position could enhance binding affinity and selectivity for σ1 receptors, which are implicated in several CNS disorders . -
Antidepressant Activity :
Research on similar piperidine compounds revealed significant antidepressant-like effects in animal models. These compounds were effective in reducing depressive behavior, indicating their potential therapeutic applications .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
-
Preparation of Bipiperidine Core :
- Nucleophilic substitution reactions to form the bipiperidine structure.
-
Introduction of Fluorophenoxy Group :
- Nucleophilic aromatic substitution using fluorinated phenols.
-
Formation of Isoxazole Moiety :
- Cyclization reactions involving appropriate precursors.
Future Directions
Research is ongoing to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:
- Therapeutic Applications : Further studies on its efficacy in treating neurological disorders.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
- Safety and Toxicology : Comprehensive assessments to evaluate safety profiles for potential clinical use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
